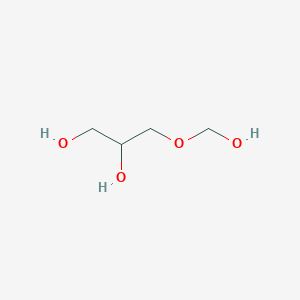
3-(Hydroxymethoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethoxy)propane-1,2-diol, also known as glycerin-α-monomethyl ether or glycerol 1-monomethyl ether, is an organic compound with the molecular formula C4H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethoxy)propane-1,2-diol can be achieved through several methods. One common method involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the selective formation of the desired product.
Another method involves the reduction of 2-methoxycinnamaldehyde, which can be achieved using catalytic hydrogenation. This method provides a high yield of the desired diol with minimal by-products .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial biosynthesis. This method leverages the metabolic pathways of certain microorganisms to convert biomass-derived feedstocks into the desired diol. This approach is considered more environmentally friendly compared to traditional petrochemical methods .
化学反応の分析
Types of Reactions
3-(Hydroxymethoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxyacetone, methylglyoxal, and various esters and ethers, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Hydroxymethoxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: In pharmaceutical research, this compound is used as a solvent and diluent in drug formulations.
Industry: The compound is used in the production of antifreeze agents, liquid detergents, and biofuels.
作用機序
The mechanism of action of 3-(Hydroxymethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a substrate for enzymes such as glycerol dehydratase, which catalyzes the conversion of glycerol derivatives into other metabolites . The compound’s methoxy group can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1,3-Propanediol: This compound has a similar backbone but with hydroxyl groups at different positions.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs. This functional group allows for selective reactions and makes the compound valuable in specific industrial and research applications .
特性
分子式 |
C4H10O4 |
|---|---|
分子量 |
122.12 g/mol |
IUPAC名 |
3-(hydroxymethoxy)propane-1,2-diol |
InChI |
InChI=1S/C4H10O4/c5-1-4(7)2-8-3-6/h4-7H,1-3H2 |
InChIキー |
LLEOBORMKXISHG-UHFFFAOYSA-N |
正規SMILES |
C(C(COCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















